molecular formula C15H10ClNO2 B4940378 4-cyanobenzyl 2-chlorobenzoate

4-cyanobenzyl 2-chlorobenzoate

Cat. No.: B4940378
M. Wt: 271.70 g/mol
InChI Key: HCQYPLUXEDISHD-UHFFFAOYSA-N
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Description

4-cyanobenzyl 2-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyanobenzyl group attached to a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyanobenzyl 2-chlorobenzoate typically involves the esterification of 4-cyanobenzyl alcohol with 2-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-cyanobenzyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the 2-chlorobenzoate moiety can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-cyanobenzyl alcohol and 2-chlorobenzoic acid.

    Oxidation and Reduction: The cyanobenzyl group can undergo oxidation to form corresponding carboxylic acids or reduction to yield amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents such as dimethylformamide (DMF).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Substituted benzoates with various functional groups.

    Hydrolysis: 4-cyanobenzyl alcohol and 2-chlorobenzoic acid.

    Oxidation: 4-cyanobenzoic acid.

    Reduction: 4-aminobenzyl 2-chlorobenzoate.

Scientific Research Applications

4-cyanobenzyl 2-chlorobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the preparation of polymers and advanced materials with specific properties.

    Pharmaceuticals: It can be a precursor for the synthesis of biologically active compounds with potential therapeutic applications.

    Chemical Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-cyanobenzyl 2-chlorobenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyanobenzoyl chloride
  • 2-chlorobenzoic acid
  • 4-cyanobenzoic acid
  • 4-cyanobenzyl alcohol

Comparison

4-cyanobenzyl 2-chlorobenzoate is unique due to the presence of both a cyanobenzyl group and a chlorobenzoate moiety. This combination imparts distinct reactivity and properties compared to its individual components or other similar compounds. For example, 4-cyanobenzoyl chloride is primarily used as an acylating agent, while 2-chlorobenzoic acid is a simple carboxylic acid with limited reactivity. The ester linkage in this compound allows for a broader range of chemical transformations and applications.

Properties

IUPAC Name

(4-cyanophenyl)methyl 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c16-14-4-2-1-3-13(14)15(18)19-10-12-7-5-11(9-17)6-8-12/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQYPLUXEDISHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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